Methyl 2-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate
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Overview
Description
Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate is a complex organic compound that features a furan ring substituted with a fluorophenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a fluorophenyl group. This can be achieved through the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with methyl 3-aminopropanoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where furan derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and fluorophenyl group can facilitate binding to active sites, potentially inhibiting the function of the target molecule. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with a fluorophenyl group, known for its antimicrobial properties.
Indole derivatives: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, which have shown antiviral activity.
Uniqueness
Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate is unique due to its specific combination of a furan ring, fluorophenyl group, and benzoate ester. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H18FNO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 2-[3-[5-(4-fluorophenyl)furan-2-yl]propanoylamino]benzoate |
InChI |
InChI=1S/C21H18FNO4/c1-26-21(25)17-4-2-3-5-18(17)23-20(24)13-11-16-10-12-19(27-16)14-6-8-15(22)9-7-14/h2-10,12H,11,13H2,1H3,(H,23,24) |
InChI Key |
VASBFRIYXFGBDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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